4-氨基-3-丁氧基苯甲酸

描述

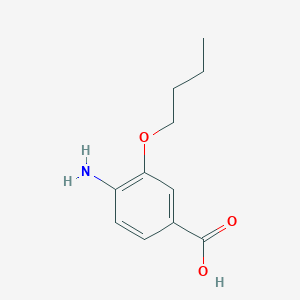

4-Amino-3-butoxybenzoic acid: is an organic compound with the molecular formula C11H15NO3 . It is a derivative of benzoic acid, where the amino group is positioned at the fourth carbon and the butoxy group at the third carbon of the benzene ring. This compound is known for its potential pharmacological activities, particularly in the field of anesthetics and antitussives .

科学研究应用

Chemistry: 4-Amino-3-butoxybenzoic acid is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: 4-Amino-3-butoxybenzoic acid and its derivatives are explored for their potential pharmacological activities, including anesthetic and antitussive properties. They are also studied for their potential use in drug delivery systems.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its derivatives are also used in the formulation of various consumer products .

作用机制

Target of Action

The primary target of 4-Amino-3-butoxybenzoic acid is the Sodium channel protein type 10 subunit alpha . This protein plays a crucial role in the propagation of signals along nerves, which is essential for the functioning of the nervous system .

Mode of Action

4-Amino-3-butoxybenzoic acid interacts with its target by binding to the sodium channel and reversibly stabilizing the neuronal membrane . This stabilization decreases the membrane’s permeability to sodium ions, inhibiting the depolarization of the neuronal membrane. As a result, the initiation and conduction of nerve impulses are blocked .

Biochemical Pathways

It is known that the compound’s action on the sodium channels influences the dopaminergic synapse pathway . The downstream effects of this interaction can include changes in neurotransmitter release and neuronal excitability .

Result of Action

The molecular and cellular effects of 4-Amino-3-butoxybenzoic acid’s action primarily involve the inhibition of nerve impulse propagation . By blocking sodium channels, the compound prevents the transmission of signals along nerves. This can result in local anesthesia, reducing sensation in the area where the compound is applied .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-butoxybenzoic acid typically involves the following steps:

Nitration: The starting material, 3-butoxybenzoic acid, undergoes nitration to introduce a nitro group at the fourth position.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

Purification: The resulting 4-Amino-3-butoxybenzoic acid is purified through recrystallization.

Industrial Production Methods: Industrial production methods for 4-Amino-3-butoxybenzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

化学反应分析

Types of Reactions:

Oxidation: 4-Amino-3-butoxybenzoic acid can undergo oxidation reactions, where the amino group can be converted to a nitro group.

Reduction: The compound can be reduced to form various derivatives, such as 4-amino-3-butoxybenzyl alcohol.

Substitution: The amino group can participate in substitution reactions, forming derivatives like 4-amino-3-butoxybenzamide.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron powder and hydrochloric acid are commonly used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products:

Oxidation: 4-Nitro-3-butoxybenzoic acid.

Reduction: 4-Amino-3-butoxybenzyl alcohol.

Substitution: 4-Amino-3-butoxybenzamide.

相似化合物的比较

4-Amino-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a butoxy group.

4-Amino-3-ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a butoxy group.

4-Amino-3-propoxybenzoic acid: Similar structure but with a propoxy group instead of a butoxy group.

Uniqueness: 4-Amino-3-butoxybenzoic acid is unique due to the presence of the butoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s lipophilicity, making it more suitable for applications that require interaction with lipid membranes. Additionally, the butoxy group can influence the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .

生物活性

4-Amino-3-butoxybenzoic acid (ABBA) is an aromatic compound notable for its structural features, including an amino group and a butoxy side chain attached to a benzoic acid framework. This compound is primarily recognized for its significant biological activity, particularly in pharmacology and medicinal chemistry. It serves as a precursor in the synthesis of local anesthetics, most notably oxybuprocaine, which is widely used in ophthalmology and dentistry.

- Molecular Formula : C₁₁H₁₅N₃O₃

- Molecular Weight : 209.24 g/mol

- CAS Number : 23442-22-0

Local Anesthetic Properties

ABBA's primary application lies in its role as a precursor for local anesthetics. Oxybuprocaine, derived from ABBA, exhibits effective anesthetic properties with minimal systemic absorption, making it suitable for sensitive procedures. The compound's biological activity is largely attributed to its ability to block nerve conduction when applied locally to nerve tissues .

Case Study: Efficacy of Oxybuprocaine Eye Drops

A systematic review evaluated the effects of oxybuprocaine eye drops on central corneal thickness (CCT) in healthy subjects. The study involved 60 participants and measured CCT before and after instillation of 0.4% oxybuprocaine drops. The results indicated no significant changes in mean CCT values, suggesting that while the anesthetic is effective, it does not adversely affect corneal structure during short-term use .

| Group | Mean CCT (μm) ± SD | p-value |

|---|---|---|

| Case (n=30) | 526 ± 23 | |

| Control (n=30) | 526 ± 24 | 1.000 |

Synthesis and Derivatives

The synthesis of ABBA typically involves several chemical reactions leading to various derivatives that enhance its biological activity. For instance, esters of ABBA have been synthesized and evaluated for antitussive (cough-suppressing) activity.

Comparison with Related Compounds

ABBA shares structural similarities with other compounds used in medicinal applications. Below is a comparison highlighting their unique properties:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| 4-Amino-3-butoxybenzoic acid | Amino and butoxy groups on benzoic acid | Precursor for local anesthetics |

| Oxybuprocaine | Ester derivative of ABBA | More potent anesthetic properties |

| 4-Amino-3-methoxybenzoic acid | Methoxy instead of butoxy group | Different solubility and biological activity |

| Benoxinate | Diethylaminoethyl ester derivative | Used as a topical anesthetic |

Electrochemical Studies

Electrochemical studies have been conducted to understand the oxidation behavior of ABBA derivatives like benoxinate. These studies provide insights into the stability and degradation pathways of these compounds under physiological conditions .

Stability Studies

The stability of ABBA has been assessed using high-performance liquid chromatography (HPLC) methods, demonstrating high accuracy and precision. These methods are essential for evaluating the stability of pharmaceutical formulations containing ABBA, ensuring that they meet quality control standards .

属性

IUPAC Name |

4-amino-3-butoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-2-3-6-15-10-7-8(11(13)14)4-5-9(10)12/h4-5,7H,2-3,6,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXPQKILUHVHNEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433398 | |

| Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23442-22-0 | |

| Record name | 3-BUTOXY-4-AMINOBENZOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main research focus of the paper "Synthesis of some 4-Amino-3-butoxybenzoic acid esters with supposed antitussive activity"?

A1: The paper focuses on synthesizing a series of esters derived from 4-Amino-3-butoxybenzoic acid. These synthesized compounds are proposed to have potential antitussive (cough-suppressing) activity. The research primarily explores the chemical synthesis pathways of these esters, aiming to provide a basis for further investigation into their biological activities. []

Q2: Does the research paper provide any data on the actual antitussive activity of the synthesized 4-Amino-3-butoxybenzoic acid esters?

A2: No, the paper primarily focuses on the synthesis and characterization of these compounds. While it suggests their potential antitussive activity, it does not provide any experimental data or results from biological assays to support this claim. Further research, including in vitro and in vivo studies, would be needed to confirm and characterize their actual antitussive effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。